Neocyclomorusina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Neocyclomorusin has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

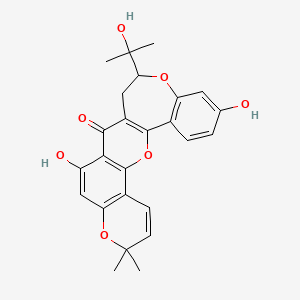

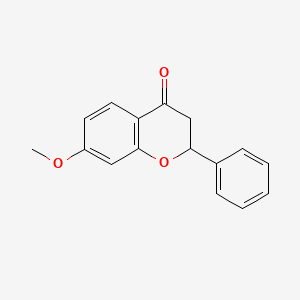

Neocyclomorusin is a natural bioactive pyranoflavone primarily isolated from plants of the Moraceae family . It has been found to exhibit significant inhibitory activity against Klebsiella pneumoniae ATCC11296 and Enterobacter cloacae BM47 , with a minimal inhibitory concentration (MIC) value of 4 µg/mL . It also shows cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines .

Mode of Action

It has been observed to exhibit excellent cytotoxic effects on the growth of hela cell lines This suggests that Neocyclomorusin may interact with cellular targets in these cells, leading to their death

Biochemical Pathways

It also shows the highest radical scavenging activity, indicating its potential role in oxidative stress pathways .

Result of Action

Neocyclomorusin has been found to exhibit cytotoxic effects on HeLa cell lines, suggesting that it may induce cell death in these cells . It also shows antimicrobial activity against certain bacterial strains . Moreover, Neocyclomorusin has been observed to have the highest radical scavenging activity, indicating its potential antioxidant properties .

Análisis Bioquímico

Biochemical Properties

Neocyclomorusin plays a crucial role in various biochemical reactions. It exhibits significant cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines, with an IC50 value of less than 10 µg/mL . Additionally, neocyclomorusin shows high radical scavenging activity, with an IC50 value of 0.73 ± 0.01 mg/mL . The compound interacts with several enzymes and proteins, including acetylcholinesterase, which it inhibits in a non-competitive manner . This inhibition suggests potential therapeutic applications in neurodegenerative diseases where acetylcholinesterase activity is dysregulated.

Cellular Effects

Neocyclomorusin exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. By scavenging free radicals, neocyclomorusin reduces oxidative stress, which is a critical factor in the pathogenesis of many diseases . Furthermore, it modulates gene expression related to cell survival and apoptosis, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, neocyclomorusin exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, neocyclomorusin inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, neocyclomorusin promotes apoptosis by activating caspases and other pro-apoptotic proteins, thereby inducing programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neocyclomorusin have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its biological activity over extended periods In vitro studies have shown that neocyclomorusin can induce apoptosis in cancer cells within hours of treatment, with sustained effects observed over several days . In vivo studies are needed to confirm these findings and assess the long-term impact of neocyclomorusin on cellular function.

Dosage Effects in Animal Models

The effects of neocyclomorusin vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and oxidative stress . At high doses, neocyclomorusin may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Neocyclomorusin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits acetylcholinesterase, thereby affecting the metabolism of acetylcholine . Additionally, neocyclomorusin influences metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation . These interactions can alter metabolite levels and impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, neocyclomorusin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. Neocyclomorusin accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Neocyclomorusin’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of neocyclomorusin can provide insights into its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

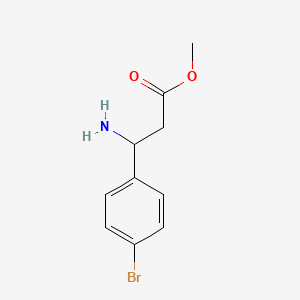

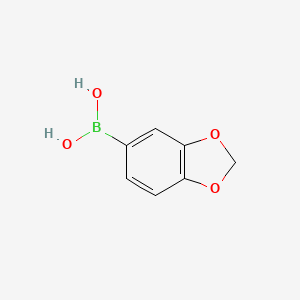

Synthetic Routes and Reaction Conditions: Neocyclomorusin can be synthesized using a series of chemical reactions. The synthetic route involves key steps such as a Friedel-Crafts reaction, a Baker-Venkataraman rearrangement, selective epoxidation, and a novel SN2-type cyclization . These reactions are carried out under specific conditions to ensure the successful formation of neocyclomorusin.

Industrial Production Methods: While detailed industrial production methods for neocyclomorusin are not extensively documented, the synthetic route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and scaling up the process would be essential for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Neocyclomorusin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

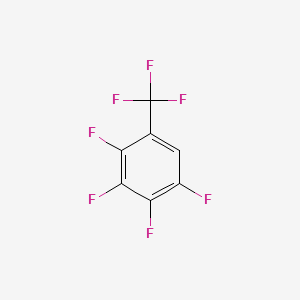

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparación Con Compuestos Similares

Neocyclomorusin is unique due to its specific pentacyclic structure formed by the ring closure of the prenyl group . Similar compounds include:

Cudraxanthone I: Exhibits similar cytotoxic effects on cancer cell lines.

Morusin: Another flavonoid with anti-tumor properties.

(9βH)-3β-acetoxylanosta-7,24-diene: Shares antioxidant and antimicrobial activities.

Neocyclomorusin stands out due to its higher radical scavenging activity and unique structural features .

Propiedades

IUPAC Name |

11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIVBOLDWRIFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316927 | |

| Record name | Neocyclomorusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-35-4 | |

| Record name | Neocyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocyclomorusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

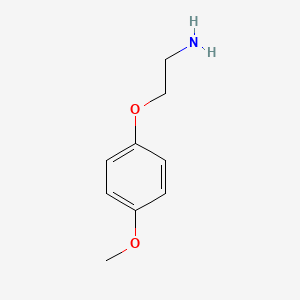

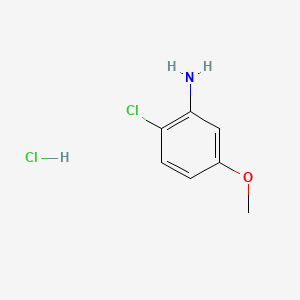

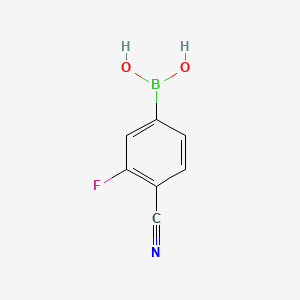

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

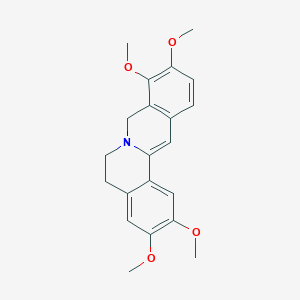

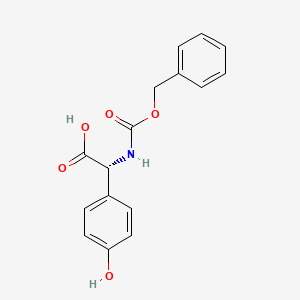

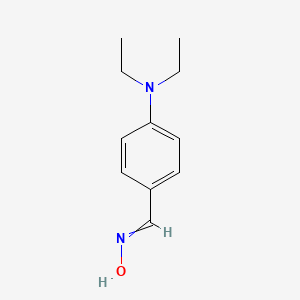

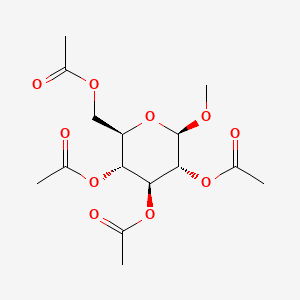

Feasible Synthetic Routes

Q1: What is the antibacterial activity of Neocyclomorusin?

A1: While structurally similar prenylated flavonoids like morusin and cudraflavone B exhibit promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis [, ], Neocyclomorusin itself displays disappointing antimicrobial activity against these strains, as well as against Escherichia coli [].

Q2: Are there any other potential therapeutic targets for Neocyclomorusin?

A2: Yes, research suggests that Neocyclomorusin, alongside other flavonoids isolated from Morus lhou, displays inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition could be relevant for conditions where cholinergic transmission is affected.

Q3: What is known about the source and isolation of Neocyclomorusin?

A3: Neocyclomorusin is primarily found in plants belonging to the Moraceae family, including the Morus genus (mulberry trees) [, ]. It has been successfully isolated from the root bark of Morus lhou and the roots of Milicia excelsa [, ].

Q4: What analytical techniques are used to characterize Neocyclomorusin?

A4: The structure of Neocyclomorusin has been elucidated using various spectroscopic techniques, including but not limited to, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the determination of the compound's molecular formula, weight, and structural features [, , ].

Q5: Has Neocyclomorusin been investigated for its cytotoxic activity?

A5: While Neocyclomorusin's cytotoxic activity hasn't been extensively documented in the provided research, a related compound, notabilisin K, isolated alongside morusin and neocyclomorusin from Morus notabilis, exhibited cytotoxic effects against various human cancer cell lines []. This suggests a potential area of further research for Neocyclomorusin and its analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)